molecular formula C12H16O5 B12433431 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one

2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one

Cat. No.: B12433431
M. Wt: 240.25 g/mol
InChI Key: YZDSYNUVCHNUIT-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O5 and a molecular weight of 240.25 g/mol This compound is characterized by the presence of a hydroxy group and three methoxy groups attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-1-(2,4,5-trimethoxyphenyl)propan-1-one.

    Reduction: Formation of 2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one involves its interaction with various molecular targets. The compound’s hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4,5-Trimethoxyphenyl)propan-2-one: Similar structure but lacks the hydroxy group.

    2-Hydroxy-1-phenylpropan-1-one: Similar structure but lacks the methoxy groups.

Uniqueness

2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one is unique due to the combination of its hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C12H16O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,13H,1-4H3

InChI Key

YZDSYNUVCHNUIT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1OC)OC)OC)O

Origin of Product

United States

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